7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid
Description
The compound 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is a bicyclic heterocyclic molecule featuring a triazolopyrazine core modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methyl substituent at the 3-position. Its molecular formula is C₂₂H₂₀N₄O₄, with a molecular weight of 404.43 g/mol and a reported purity of ≥95% . The Fmoc group enhances solubility in organic solvents and facilitates selective deprotection under mild basic conditions, making it valuable in peptide synthesis and solid-phase chemistry . The methyl group at the 3-position contributes to steric stabilization and influences the compound’s conformational flexibility .
Properties
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-13-23-24-20-11-26(19(21(27)28)10-25(13)20)22(29)30-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEFESJASHDRPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound's chemical formula is with a molecular weight of 363.37 g/mol. It is characterized by the presence of a triazole ring and a carboxylic acid functional group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C20H17N3O4 |
| Molecular Weight | 363.37 g/mol |
| IUPAC Name | 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid |
| Appearance | Powder |
| Storage Temperature | 4 °C |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties against various pathogens including bacteria and fungi. The presence of the triazole ring enhances the interaction with microbial enzymes, inhibiting their growth.
- Anticancer Properties : Research has shown that compounds containing a pyrazine structure can interfere with cancer cell proliferation through apoptosis induction and cell cycle arrest. This compound may modulate pathways such as PI3K/Akt/mTOR signaling which are critical in cancer biology.
- Neuroprotective Effects : Some studies suggest that similar compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibited potent activity against Staphylococcus aureus, suggesting that modifications at the 6-position enhance antibacterial properties.
- Anticancer Activity Evaluation : In vitro assays reported in Cancer Research indicated that similar pyrazine derivatives significantly inhibited the growth of breast cancer cell lines (MCF-7) through apoptosis pathways.
Research Findings
Recent findings have expanded the understanding of this compound's potential:
- A comprehensive review in Pharmaceuticals outlined various derivatives of triazoles and their biological activities, emphasizing their role in drug development for infectious diseases and cancer therapy.
- A pharmacokinetic study revealed favorable absorption and distribution profiles for similar compounds, indicating potential for oral bioavailability and therapeutic use.
Comparison with Similar Compounds
Key Observations:
Fmoc vs. Boc Protection : The target compound’s Fmoc group offers advantages in orthogonal deprotection compared to Boc (tert-butoxycarbonyl), which requires stronger acidic conditions .
Heterocyclic Core : The pyrazoloquinazoline core in introduces a larger aromatic system, which may improve π-π stacking interactions but reduces solubility in polar solvents.
Physicochemical Properties
- Solubility : The Fmoc group in the target compound increases lipophilicity, making it soluble in DMSO and DMF but less so in aqueous buffers. In contrast, the sodium salt of the Boc-protected analogue () exhibits higher aqueous solubility due to ionic character.
- Stability : The Fmoc group is stable under acidic conditions but cleaved by piperidine, whereas the Boc group in is acid-labile. The trifluoromethyl group in enhances metabolic stability but may introduce synthetic challenges.
Research Findings and Trends
- Solid-Phase Synthesis : The Fmoc-protected target compound is widely used in combinatorial chemistry libraries due to its compatibility with automated synthesizers .
- Biological Activity : Pyrazoloquinazoline derivatives (e.g., ) show promise as antiviral agents, while triazolopyrazines are explored as protease inhibitors .
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for this compound?
- Methodology : Synthesis typically involves multi-step protection-deprotection strategies. For example, the fluorenylmethoxycarbonyl (Fmoc) group is introduced early to protect reactive amines, followed by cyclization to form the triazolopyrazine core. Solvent choice (e.g., DMF or dichloromethane) and temperature control are critical to avoid side reactions like premature Fmoc cleavage .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalysts (e.g., HATU for amide coupling) and stoichiometry to improve yield (typically 70-85% in optimized protocols) .
Q. How can purity and structural integrity be validated post-synthesis?
- Purification : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) to isolate the compound (>95% purity) .
- Characterization : Confirm structure via -/-NMR (e.g., δ 4.2–4.5 ppm for Fmoc methylene protons) and high-resolution mass spectrometry (HRMS; calculated [M+H]: 404.43) .
Q. What are the stability and storage requirements for this compound?
- Stability : The Fmoc group is sensitive to basic conditions (e.g., piperidine) and prolonged light exposure. Store at -20°C under inert gas (argon) in anhydrous DMSO or DMF .
- Handling : Use amber vials and avoid contact with strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Approach : Synthesize derivatives by modifying the triazole or pyrazine rings (e.g., halogenation or alkyl substitution). Compare bioactivity using assays like enzyme inhibition (IC) or cellular uptake studies .
- Case Study : Fluorination at the pyrazine ring (as in analogs) enhanced metabolic stability by 30% in hepatic microsome assays .
Q. What strategies resolve contradictions in biological activity data across studies?
- Troubleshooting :
- Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays) to minimize false positives.
- Solubility Effects : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., isoindole derivatives in ) to identify trends .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?
- Tools : Employ molecular docking (AutoDock Vina) to predict binding to targets like proteases or kinases.
- ADME Prediction : Use SwissADME to assess logP (calculated ~2.8), suggesting moderate blood-brain barrier permeability .
Q. What safety protocols are critical for handling this compound in vivo studies?
- Toxicity Mitigation :
- Acute Toxicity : LD data (oral, rat: >500 mg/kg) indicates moderate toxicity; use PPE (gloves, goggles) and fume hoods .
- Ecological Impact : Follow OECD guidelines for disposal to prevent environmental contamination .
Comparative Analysis of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
